An In-Depth Technical Guide to 2-(2-Bromo-5-fluorophenyl)propan-2-amine: Structure, Properties, and Synthesis
An In-Depth Technical Guide to 2-(2-Bromo-5-fluorophenyl)propan-2-amine: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Bromo-5-fluorophenyl)propan-2-amine is a halogenated aromatic amine that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique structural features, including a bromine atom, a fluorine atom, and a tertiary amine group on a substituted phenylpropane backbone, make it an attractive scaffold for the synthesis of novel bioactive molecules. The strategic incorporation of fluorine and bromine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and lipophilicity.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound, offering valuable insights for researchers engaged in the design and development of new therapeutics.
Chemical Structure and Properties
The chemical structure of 2-(2-Bromo-5-fluorophenyl)propan-2-amine is characterized by a phenyl ring substituted with a bromine atom at the 2-position and a fluorine atom at the 5-position. A propan-2-amine group is attached to the 1-position of the phenyl ring.
Systematic Name: 2-(2-Bromo-5-fluorophenyl)propan-2-amine CAS Number: 1314739-27-9[3] Molecular Formula: C₉H₁₁BrFN[3] Molecular Weight: 232.09 g/mol [3]
Physicochemical Properties
While specific experimental data for 2-(2-Bromo-5-fluorophenyl)propan-2-amine is not extensively available in public literature, its physicochemical properties can be predicted based on its structure and comparison with analogous compounds.
| Property | Predicted Value/Information | Citation |
| Physical State | Likely a liquid or low-melting solid at room temperature. | |
| Boiling Point | Expected to be elevated due to the molecular weight and polar functional groups. | [4] |
| Melting Point | If solid, likely to be in the low to moderate range. | |
| Solubility | Expected to have limited solubility in water but good solubility in organic solvents like ethanol, methanol, and dichloromethane. | [5] |
| pKa (of the amine) | Estimated to be in the range of 9-10, typical for a tertiary amine. |
Synthesis of 2-(2-Bromo-5-fluorophenyl)propan-2-amine
A plausible and efficient method for the synthesis of 2-(2-Bromo-5-fluorophenyl)propan-2-amine is the Ritter reaction . This reaction involves the reaction of a tertiary alcohol or an alkene with a nitrile in the presence of a strong acid to form a stable nitrilium ion intermediate, which is then hydrolyzed to the corresponding N-alkyl amide. Subsequent hydrolysis of the amide yields the target amine.[6][7]
A potential synthetic route starting from the commercially available 1-bromo-4-fluoro-2-(prop-1-en-2-yl)benzene is outlined below.
Caption: Proposed Ritter reaction pathway for the synthesis of 2-(2-Bromo-5-fluorophenyl)propan-2-amine.
Experimental Protocol (Proposed)
Step 1: Formation of the N-acetyl derivative via Ritter Reaction
-
In a well-ventilated fume hood, to a stirred solution of 1-bromo-4-fluoro-2-(prop-1-en-2-yl)benzene (1.0 eq) in glacial acetic acid at 0 °C, slowly add concentrated sulfuric acid (2.0 eq).
-
To this mixture, add acetonitrile (1.5 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture slowly into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(1-(2-bromo-5-fluorophenyl)-1-methylethyl)acetamide.
Step 2: Hydrolysis to 2-(2-Bromo-5-fluorophenyl)propan-2-amine
-
Reflux the crude N-(1-(2-bromo-5-fluorophenyl)-1-methylethyl)acetamide from the previous step in a mixture of ethanol and 6 M hydrochloric acid for 6-8 hours.
-
Cool the reaction mixture to room temperature and neutralize with a 2 M solution of sodium hydroxide.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure 2-(2-Bromo-5-fluorophenyl)propan-2-amine.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Core principles of NMR spectroscopy for structural elucidation.
-
¹H NMR (Predicted):
-
Aromatic Protons (3H): Expect complex multiplets in the aromatic region (δ 7.0-7.5 ppm) due to the bromine and fluorine substituents. The fluorine atom will cause additional splitting (H-F coupling).
-
Methyl Protons (6H): A singlet is expected for the two equivalent methyl groups, likely in the range of δ 1.2-1.6 ppm.
-
Amine Proton (2H): A broad singlet is anticipated for the amine protons, which may be exchangeable with D₂O. Its chemical shift can vary (δ 1.5-3.0 ppm).
-
-
¹³C NMR (Predicted):
-
Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the fluorine will show a large C-F coupling constant. The carbon attached to the bromine will also have a characteristic chemical shift.
-
Quaternary Carbon (1C): The carbon attached to the amine and the two methyl groups is expected around δ 50-60 ppm.
-
Methyl Carbons (2C): A single signal for the two equivalent methyl carbons is expected around δ 25-35 ppm.
-
Infrared (IR) Spectroscopy
Caption: Fundamental principles of IR spectroscopy for functional group identification.
As a primary amine, 2-(2-Bromo-5-fluorophenyl)propan-2-amine is expected to exhibit the following characteristic IR absorption bands:[8]
-
N-H Stretching: Two medium-intensity bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C-H Stretching: Aromatic and aliphatic C-H stretching vibrations between 2850-3100 cm⁻¹.
-
N-H Bending: A bending vibration for the primary amine around 1590-1650 cm⁻¹.
-
C-N Stretching: A stretching vibration in the range of 1000-1250 cm⁻¹.
-
C-Br and C-F Stretching: These will appear in the fingerprint region below 1000 cm⁻¹.
Mass Spectrometry (MS)
-
Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak at m/z 231 and an M+2 peak of similar intensity at m/z 233, which is characteristic of a compound containing one bromine atom.
-
Fragmentation Pattern: A prominent fragment would likely be the loss of a methyl group (CH₃) from the molecular ion, resulting in a peak at m/z 216/218. Further fragmentation of the aromatic ring is also expected.
Applications in Research and Drug Development
Halogenated aromatic amines are valuable intermediates in the synthesis of pharmaceuticals.[6][9] The presence of both bromine and fluorine in 2-(2-Bromo-5-fluorophenyl)propan-2-amine offers multiple points for further chemical modification. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds. The amine group provides a handle for amide bond formation or other functionalizations.
A notable application of a closely related compound, 2-(5-bromo-2-fluorophenyl)propan-1-amine, is as an intermediate in the synthesis of PRMT5 (Protein Arginine Methyltransferase 5) inhibitors, which are being investigated as potential cancer therapeutics.[10] This suggests that 2-(2-Bromo-5-fluorophenyl)propan-2-amine could also serve as a key building block for the development of novel enzyme inhibitors or receptor modulators. The strategic placement of the fluorine atom can enhance metabolic stability and binding affinity of the final drug candidate.[1]
Safety and Handling
A specific Safety Data Sheet (SDS) for 2-(2-Bromo-5-fluorophenyl)propan-2-amine is not widely available. Therefore, it is crucial to handle this compound with the precautions appropriate for a potentially hazardous chemical. The safety information provided here is based on data for structurally similar compounds.[11][12][13]
Potential Hazards:
-
Skin and Eye Irritation: Aromatic amines can be irritating to the skin and eyes.[11]
-
Harmful if Swallowed or Inhaled: Ingestion or inhalation may cause adverse health effects.
-
Toxicity: Aromatic amines can be toxic.[4]
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[14][15]
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.[11]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[15]
-
If inhaled: Move the person to fresh air and keep comfortable for breathing.[11]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Conclusion
2-(2-Bromo-5-fluorophenyl)propan-2-amine is a promising chemical intermediate with significant potential for application in drug discovery and medicinal chemistry. Its synthesis can likely be achieved through established methods such as the Ritter reaction. While detailed experimental data on its properties are scarce, this guide provides a solid foundation of predicted characteristics and safe handling practices based on its chemical structure and analogy to related compounds. As a versatile building block, this compound offers a valuable starting point for the synthesis of novel and complex molecules with potential therapeutic applications.
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